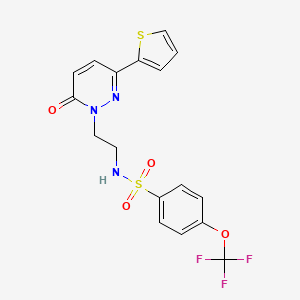

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

The compound features a pyridazinone core substituted at the 3-position with a thiophen-2-yl group, linked via an ethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide moiety. This structure combines aromatic heterocycles (pyridazinone, thiophene) with a sulfonamide group, a common pharmacophore in medicinal chemistry. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiophene may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O4S2/c18-17(19,20)27-12-3-5-13(6-4-12)29(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-28-15/h1-8,11,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSKSZDRVRSWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide likely involves multiple steps, including the formation of the pyridazinone core, the introduction of the thiophene ring, and the attachment of the trifluoromethoxybenzenesulfonamide group. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide may undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant antibacterial properties. Preliminary studies have shown effectiveness against various Gram-positive bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 0.012 | Ampicillin |

| Streptococcus pneumoniae | 0.03 | Streptomycin |

The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, positioning this compound as a promising candidate for antibiotic development.

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. For instance, derivatives of this compound have shown effective inhibition of breast cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 7.5 |

The proposed mechanisms include:

- Inhibition of DNA Synthesis : Similar to other sulfonamides, it may interfere with bacterial DNA replication by inhibiting essential enzymes involved in nucleic acid synthesis.

- Targeting Specific Pathways : The unique structure allows it to interact with specific biological targets, potentially leading to selective toxicity against pathogens or cancer cells without affecting normal human cells.

Case Studies

Several studies have documented the efficacy of this compound in both antibacterial and anticancer applications:

- Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various derivatives against Staphylococcus aureus and reported promising results, indicating a need for further clinical evaluation.

- Anticancer Activity Evaluation : Another study highlighted in Cancer Research demonstrated that certain derivatives inhibited cell proliferation in vitro, warranting further investigation into their mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues from Pyridazinone and Sulfonamide Families

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Core Heterocycle: The target’s pyridazinone core is shared with compounds 15 and 20 , while compound 16 uses a quinazoline scaffold. Pyridazinones are associated with anti-inflammatory and anticancer activities due to their planar structure and hydrogen-bonding capacity.

- Substituent Effects: The thiophen-2-yl group in the target may enhance aromatic interactions compared to the 4-chlorophenylpiperazine in compound 15 or the methoxybenzylidene in compound 20 .

- Linker Diversity : The ethyl linker in the target contrasts with the thioethyl spacer in compound 16 , which may alter conformational flexibility and target binding.

Pharmacological and Functional Comparisons

Cytotoxic and Anti-Proliferative Activity:

- Pyridazinone derivatives (e.g., compounds 15–21 in ) exhibit cytotoxicity against AGS gastric cancer cells (IC50 values: 12–45 µM). The target’s sulfonamide group, common in kinase inhibitors, may confer similar or enhanced activity, though experimental validation is needed.

- Quinazoline-sulfonamide hybrids ( ) show carbonic anhydrase IX/XII inhibition (Ki: 8–30 nM), suggesting the target’s sulfonamide moiety could target similar enzymes.

Metabolic Stability:

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyridazinone Core : This core structure is known for its diverse biological activities.

- Thiophene Ring : The presence of a thiophene ring is associated with various biological effects.

- Trifluoromethoxy Group : This group enhances lipophilicity and may influence the compound's interaction with biological targets.

- Benzenesulfonamide Moiety : Known for its role in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C16H16F3N3O3S |

| Molecular Weight | 393.37 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 70.2 Ų |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinone Core : Cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of Trifluoromethoxy Group : Utilization of trifluoromethylating agents.

- Formation of Sulfonamide : Reaction with sulfonyl chlorides under basic conditions.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyridazine core have shown efficacy against various bacterial strains:

| Compound Type | Activity |

|---|---|

| Pyridazine derivatives | Antimicrobial |

| Thiophene-containing compounds | Diverse biological activities |

Anticancer Activity

Research has highlighted the anticancer potential of pyridazine derivatives, including those containing thiophene rings. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example:

| Cell Line | Inhibition % (at 50 µM) |

|---|---|

| MDA-MB-231 | 75% |

| SK-Hep-1 | 68% |

Enzyme Inhibition

The mechanism of action for this compound may involve inhibition of specific enzymes by mimicking natural substrates. Studies have shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase, an enzyme implicated in various physiological processes.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of this compound in vitro against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results that warrant further investigation into its clinical applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For sulfonamide derivatives, coupling reactions using potassium carbonate as a base in polar aprotic solvents (e.g., acetonitrile) are common . Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol can enhance purity. Monitoring intermediates with TLC and HPLC ensures reaction progression .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection (≥95% purity threshold) to assess impurities .

- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions between predicted and observed spectral data (e.g., unexpected NMR splitting patterns) require:

- Density Functional Theory (DFT) calculations to model electronic environments and compare with experimental results .

- Variable-temperature NMR to assess dynamic rotational barriers in hindered substituents .

- Isotopic labeling (e.g., deuterated analogs) to trace proton exchange processes .

Q. What strategies are used to analyze the trifluoromethoxy group’s impact on pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Lipophilicity assays (logP measurements) to evaluate membrane permeability enhancements from the trifluoromethoxy group .

- In vitro metabolic stability studies using liver microsomes to compare oxidative degradation rates against non-fluorinated analogs .

- Molecular docking simulations to assess interactions with cytochrome P450 enzymes, predicting metabolic pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Systematic substitution : Replace the thiophene or pyridazine moieties with bioisosteres (e.g., furan, pyridine) and compare IC₅₀ values in target assays .

- Pharmacophore mapping : Use 3D-QSAR models to identify critical hydrogen-bonding or hydrophobic interactions .

- Proteolytic stability assays : Modify the sulfonamide linkage (e.g., methylene spacers) to reduce enzymatic cleavage .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate force field parameters in molecular dynamics simulations to better reflect solvation effects .

- Conformational sampling : Use NMR-derived NOE restraints to refine predicted ligand-receptor binding poses .

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement independently .

Q. What experimental controls are essential in assessing this compound’s off-target effects in cellular models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.